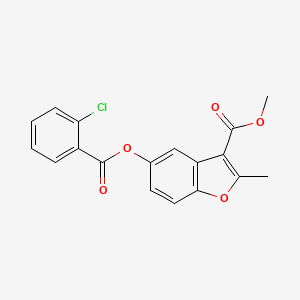

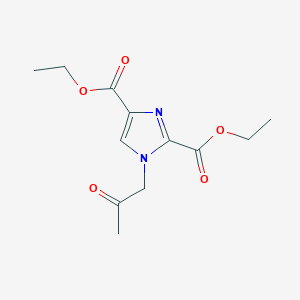

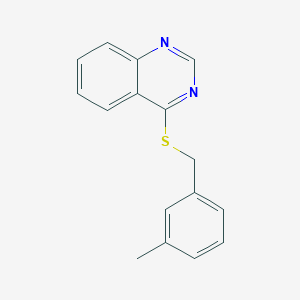

![molecular formula C22H29N3O3 B3016386 2-(3-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide CAS No. 1049375-48-5](/img/structure/B3016386.png)

2-(3-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of various acetamide derivatives with potential pharmacological properties has been a subject of research in several studies. For instance, the synthesis of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides has been explored, revealing that nonbulky 4'-substituted derivatives exhibit significant anticonvulsant activity . Similarly, the synthesis of 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide, a potent 5-HT2A antagonist, was achieved through a three-step process with a 46% overall yield . Another study reported the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides with a phenoxypropanolamine moiety, which showed potent agonistic activity against β3-adrenergic receptors . Additionally, novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl] acetamide derivatives were designed and synthesized, with their structures characterized by various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of acetamide derivatives plays a crucial role in their pharmacological activity. The crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed a linearly extended conformation, which is believed to contribute to their anticonvulsant activities . The study also highlighted the importance of hydrogen bonding and the presence of planar hydrophilic and hydrophobic areas in the molecular structure.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of acetamide derivatives are critical for their pharmacological potential. For example, the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide is an important step in the production of azo disperse dyes . This process has been optimized using a novel Pd/C catalyst, resulting in high selectivity and stability.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and the substituents present on the aromatic rings. These properties are essential for the compounds' biological activity and pharmacokinetics. For instance, the ability of [O-methyl-11C] 2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide to penetrate the blood-brain barrier was evaluated, although it was found to lack tracer retention or specific binding for imaging 5-HT2A receptors . The hypoglycemic activity of novel 2-(4-((2, 4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives was also assessed, showing significant activity in a rodent model of diabetes .

Wissenschaftliche Forschungsanwendungen

Analgesic Mechanisms and Pharmacological Implications

- Analgesic Effect of Acetaminophen : Research has unveiled complex analgesic mechanisms of acetaminophen, involving its metabolization to AM404, which acts on TRPV1 and cannabinoid receptors in the brain and spinal dorsal horn. This dual action suggests a broader analgesic pathway than previously understood, indicating potential for novel pain management strategies (Ohashi & Kohno, 2020).

- Paracetamol Metabolism and Genetic Differences : The metabolism of paracetamol (acetaminophen) involves various pathways, with genetic differences affecting susceptibility to toxicity and analgesic efficacy. This highlights the importance of pharmacogenetics in personalized medicine (Zhao & Pickering, 2011).

Environmental Impact and Degradation

- Degradation of Acetaminophen by Advanced Oxidation Processes : Studies on acetaminophen's degradation in aquatic environments through advanced oxidation processes have been crucial for understanding its environmental impact and guiding wastewater treatment technologies (Qutob et al., 2022).

- Adsorptive Elimination from Water : The research into adsorptive techniques for removing acetaminophen from water underscores the environmental challenges posed by pharmaceuticals and the potential for innovative purification technologies (Igwegbe et al., 2021).

Health Risks and Toxicology

- Hepatotoxicity and Fatalities : The hepatotoxic effects of paracetamol, leading to acute liver failure, have been extensively documented, emphasizing the need for careful dosage management and awareness of overdose risks (Tittarelli et al., 2017).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of 2-(3-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide are D2 and D3 dopamine receptors . These receptors play a crucial role in the regulation of motor control, reward, and cognitive functions in the brain.

Mode of Action

The compound interacts with its targets, the D2 and D3 receptors, by binding to them. The presence of the carbonyl group (C O) attached to the piperazine ring and the hydrophobic biphenyl ring were found to be the most important features responsible for the D3 selectivity over D2 .

Biochemical Pathways

The interaction of the compound with the D2 and D3 receptors affects the dopaminergic pathways in the brain. These pathways are involved in motor control, reward, and cognitive functions .

Result of Action

The binding of the compound to the D2 and D3 receptors can result in changes in neuronal signaling, leading to alterations in motor control, reward, and cognitive functions . This could potentially be beneficial in the treatment of conditions such as Parkinson’s disease .

Eigenschaften

IUPAC Name |

2-(3-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3/c1-27-20-9-5-10-21(17-20)28-18-22(26)23-11-6-12-24-13-15-25(16-14-24)19-7-3-2-4-8-19/h2-5,7-10,17H,6,11-16,18H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHGQFWKEKVYBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

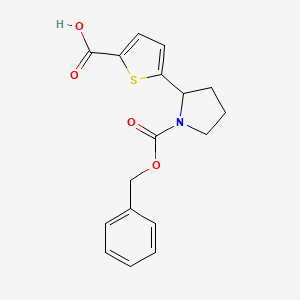

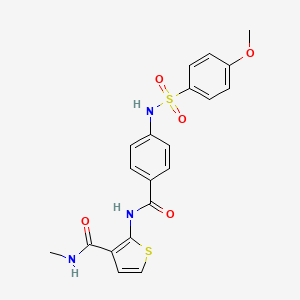

![1-Benzothiophen-2-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B3016310.png)

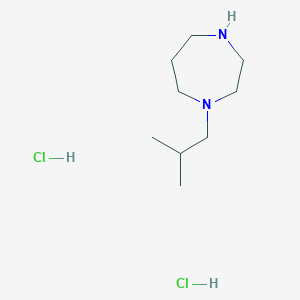

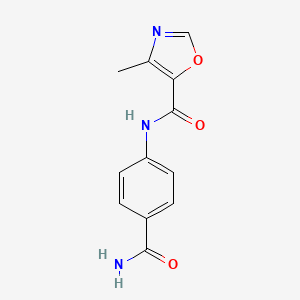

![N-[(7-Methoxy-1-benzofuran-2-yl)methyl]-N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide](/img/structure/B3016311.png)

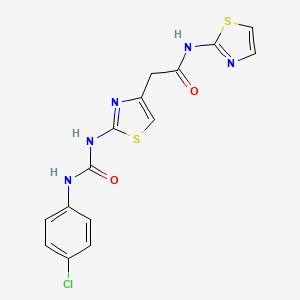

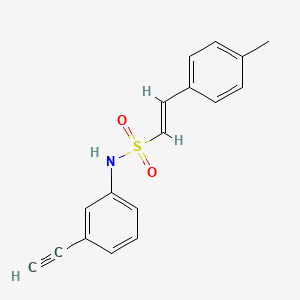

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide](/img/structure/B3016314.png)

![5-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B3016319.png)

![3-Bromo-5-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B3016321.png)